REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[C:4]([N+:12]([O-])=O)[CH:3]=1.O.O.[Sn](Cl)Cl.O.[OH-].[Na+]>Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5]([NH2:6])=[C:7]([NH2:9])[CH:8]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
568 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight ar rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate (3×2000 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vaccuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)N)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.5 g | |
YIELD: PERCENTYIELD | 96.1% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |